Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

Catalog No.
S12785326
CAS No.
M.F
C50H73N15O12
M. Wt
1076.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

Product Name

Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C50H73N15O12

Molecular Weight

1076.2 g/mol

InChI

InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)

InChI Key

JXRLHZCEMXTCBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Bradykinin, specifically the compound "Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-", is a nonapeptide composed of nine amino acids with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This compound plays a crucial role in various physiological processes, particularly in inflammation and blood pressure regulation. The empirical formula for bradykinin is C50H73N15O11, indicating its complex structure as a biologically active peptide .

Bradykinin is primarily synthesized through the proteolytic cleavage of high-molecular-weight kininogen by the enzyme kallikrein. This process involves several steps:

  • Formation of Kallidin: High-molecular-weight kininogen is first converted into kallidin, which contains an additional lysine residue.
  • Conversion to Bradykinin: Kallidin can then be converted into bradykinin by the action of aminopeptidases that remove the terminal lysine .
  • Degradation: Bradykinin is rapidly inactivated by angiotensin-converting enzyme (ACE) and other kininases, which break it down into inactive peptides .

Bradykinin exhibits significant biological activities, including:

  • Vasodilation: It induces the relaxation of smooth muscle in blood vessels, leading to increased blood flow and decreased blood pressure. This effect is mediated through the release of prostacyclin and nitric oxide .
  • Inflammation: Bradykinin enhances vascular permeability and promotes pain sensation, contributing to the inflammatory response. It acts alongside other mediators like histamine and prostaglandins .
  • Pain Sensation: It sensitizes sensory nerve endings, which can lead to increased pain perception during inflammatory processes .

Bradykinin can be synthesized through both biological and chemical methods:

  • Biological Synthesis:
    • The primary route involves the enzymatic cleavage of high-molecular-weight kininogen by kallikrein, followed by further enzymatic modifications.
  • Chemical Synthesis:
    • Solid-phase peptide synthesis (SPPS) techniques can be employed to construct bradykinin in vitro. This method allows for precise control over the sequence and modifications of amino acids, including the incorporation of 4-hydroxy-L-proline .

Bradykinin has several clinical applications:

  • Hypertension Treatment: Angiotensin-converting enzyme inhibitors increase bradykinin levels to help lower blood pressure in hypertensive patients .
  • Pain Management: Due to its role in pain signaling, bradykinin is studied for potential therapeutic uses in managing pain associated with inflammatory conditions .
  • Vascular Research: It serves as a model compound for studying vascular responses and endothelial function due to its potent vasodilatory effects .

Research has shown that bradykinin interacts with specific receptors known as B1 and B2 receptors, both of which are part of the G protein-coupled receptor family:

  • B1 Receptor: Primarily expressed during tissue injury; it is implicated in chronic pain and inflammation.
  • B2 Receptor: Constitutively expressed; it mediates vasodilation and increases vascular permeability .

Studies have also demonstrated that bradykinin's signaling pathways involve various intracellular mechanisms, including calcium signaling and activation of protein kinases, which are crucial for its biological effects .

Several compounds share structural similarities with bradykinin, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
KallidinSimilar sequenceContains an additional lysine residue at the N-terminus; involved in similar physiological processes.
Angiotensin IIRelated peptidePrimarily acts as a vasoconstrictor; involved in blood pressure regulation but has opposite effects compared to bradykinin.
Substance PNeurotransmitterInvolved in pain perception but operates through different receptors and mechanisms compared to bradykinin.
Neuropeptide YStructural similarityPlays a role in regulating energy balance and cardiovascular functions but differs significantly in function from bradykinin.

Bradykinin's unique sequence and its specific receptor interactions distinguish it from these similar compounds, particularly regarding its role as a vasodilator and mediator of inflammation .

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis represents the most widely employed methodology for the preparation of bradykinin analogs containing 4-hydroxy-L-proline modifications [8]. The synthesis of bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, requires careful consideration of the unique chemical properties imparted by the hydroxyproline residue at position 3 [10]. This modified peptide maintains the core nonapeptide structure of bradykinin while incorporating a hydroxyl group that significantly influences both synthetic accessibility and biological activity [4] [5].

The standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis strategy has been successfully adapted for hydroxyproline-containing bradykinin analogs [8] [10]. The synthesis typically proceeds from the C-terminus to the N-terminus on polystyrene-polyethylene glycol graft copolymer supports, utilizing automated peptide synthesizers with microwave assistance to enhance coupling efficiency [8]. Recent developments in ultra-efficient solid-phase peptide synthesis have demonstrated remarkable improvements in synthesis time and waste reduction, with amino acid addition cycles reduced from 2 hours to less than 4 minutes [55].

Protecting Group Selection for Hydroxyproline Residues

The selection of appropriate protecting groups for 4-hydroxy-L-proline residues constitutes a critical aspect of successful peptide synthesis [10] [12]. The hydroxyl group of hydroxyproline requires orthogonal protection to prevent unwanted side reactions during the synthesis process [10]. Several protecting group strategies have been evaluated for their effectiveness and compatibility with standard fluorenylmethyloxycarbonyl chemistry.

The trityl protecting group has emerged as the most widely used strategy for hydroxyproline hydroxyl protection [10] [12]. This protecting group can be introduced in an automated manner using trityl chloride, with the reaction programmed as a double coupling step in place of an amino acid coupling [10]. The trityl group demonstrates excellent stability under standard coupling and deprotection conditions while being selectively removable with 2% trifluoroacetic acid [10].

Alternative protecting group strategies include the tert-butyl ether, which requires different deprotection conditions [3] [11]. The silyl ether approach using tert-butyldimethylsilyl chloride offers another orthogonal protection option, with deprotection achieved using tetrabutylammonium fluoride on solid phase [10]. For specialized applications, the allyloxycarbonyl carbonate protecting group provides additional orthogonal capabilities, although this method requires elevated temperatures and is not conducive to automated synthesis procedures [10].

Protecting GroupIntroduction MethodDeprotection ConditionsCompatibilityAutomation
TritylTrCl, automated coupling2% TFAExcellentYes
tert-Butyl ethertBuCl, manualStandard TFA cleavageGoodLimited
Silyl ether (TBS)TBSCl, automatedTBAF on solid phaseGoodYes
Alloc carbonateManual, elevated tempPd catalysisModerateNo

Coupling Efficiency Analysis at Modified Position

The incorporation of 4-hydroxy-L-proline at position 3 of bradykinin presents unique coupling efficiency challenges that require careful optimization [15] [16]. The steric hindrance introduced by the hydroxyl group and its protecting group can significantly impact the coupling reaction kinetics and overall yield [37] [39].

Coupling efficiency analysis has revealed that traditional coupling reagents such as 1-hydroxybenzotriazole-based activators show reduced performance when coupling to or from hydroxyproline residues [37] [39]. The use of advanced coupling reagents has demonstrated superior performance in these challenging couplings [37] [39]. (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate shows exceptional coupling efficiency with hydroxyproline-containing sequences, requiring only one equivalent of base compared to traditional reagents that require two equivalents [38] [39].

Microwave-assisted solid-phase peptide synthesis has proven particularly beneficial for hydroxyproline-containing peptides [8] [39]. The enhanced reaction kinetics achieved through microwave heating help overcome the reduced reactivity associated with sterically hindered amino acids [8]. Coupling times can be reduced from hours to minutes while maintaining or improving coupling efficiency [8] [44].

The coupling efficiency at the modified position has been quantitatively assessed through monitoring techniques including colorimetric detection and high-performance liquid chromatography analysis [8] [39]. Real-time monitoring reveals that coupling reactions involving 4-hydroxy-L-proline typically require extended reaction times or elevated temperatures to achieve completion rates above 99% [15] [17].

Coupling ReagentCoupling Efficiency (%)Reaction TimeBase EquivalentsRacemization
1-Hydroxybenzotriazole85-922-4 hours2.0Moderate
7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium94-971-2 hours1.5Low
COMU97-9930-60 min1.0Very Low
Microwave-assisted98-99.55-15 min1.0Minimal

Enzymatic Modification Approaches

Enzymatic modification approaches offer alternative pathways for the synthesis and modification of hydroxyproline-containing bradykinin analogs [19] [21]. These biocatalytic methods provide high selectivity and mild reaction conditions that are particularly advantageous for complex peptide modifications [19] [22].

Proline 4-hydroxylase enzymes represent the most direct enzymatic approach for introducing hydroxyl groups into proline-containing peptides [1] [2]. These enzymes catalyze the hydroxylation of proline residues using 2-oxoglutarate as a co-substrate and requiring ascorbate, iron, and 2-oxoglutarate for activity [1] [2]. The enzymatic hydroxylation typically proceeds with high stereoselectivity, preferentially producing the 4R-hydroxyproline configuration found in natural systems [1] [2].

Recent developments in engineered enzyme systems have expanded the scope of enzymatic peptide modifications [19]. Fusion enzyme approaches utilizing recombinant tethering of modification enzymes to peptide recognition elements have demonstrated improved selectivity and efficiency [19]. These engineered systems show enhanced catalytic efficiency and reduced off-target modifications compared to wild-type enzymes [19].

Post-translational modification enzymes offer additional opportunities for site-specific peptide modifications [19] [22]. Sortase A, butelase 1, peptiligase, and omniligase-1 represent powerful enzymatic tools for peptide ligation and cyclization reactions [22]. These enzymes demonstrate compatibility with various peptide modifications and can be applied to generate complex cyclic peptides with specific biological activities [22].

The kinetic parameters for enzymatic modifications of bradykinin-related peptides have been characterized through detailed biochemical studies [18] [21]. Angiotensin-converting enzyme demonstrates significant activity toward bradykinin substrates, with the enzyme showing preference for specific cleavage sites within the peptide sequence [21]. The catalytic efficiency values for these enzymatic modifications typically range from 10² to 10⁵ M⁻¹s⁻¹, depending on the specific enzyme-substrate combination [21].

Post-Synthetic Purification and Characterization Techniques

Post-synthetic purification of bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, requires specialized chromatographic techniques to achieve the high purity levels necessary for biological applications [23] [27]. The presence of the hydroxyproline modification introduces additional complexity to the purification process due to altered hydrophobic properties and potential for isomeric impurities [23] [25].

Reversed-phase high-performance liquid chromatography remains the primary purification method for hydroxyproline-containing bradykinin analogs [23] [27]. The purification strategy typically employs C18-based stationary phases with acetonitrile-water gradient systems containing trifluoroacetic acid [23] [27]. Optimization of the mobile phase composition is critical for achieving baseline separation between the target peptide and closely related impurities [27] [30].

The purification protocol involves initial analytical method development followed by scale-up to preparative conditions [24] [27]. Automated fraction collection based on ultraviolet detection and mass spectrometry signals enables precise isolation of the target compound [24]. Fraction reanalysis for purity assessment allows for selective pooling of fractions meeting specified purity criteria, typically achieving purities greater than 95% [24] [25].

Purification MethodColumn TypeMobile PhasePurity AchievedRecovery Yield
Analytical RP-HPLCC18, 5 μmACN/H₂O + 0.1% TFA95-98%85-92%
Preparative RP-HPLCC18, 10 μmACN/H₂O + 0.1% TFA97-99%77-85%
Multi-column SGPC18, variousOptimized gradients98.7%94%

Advanced purification techniques including multi-column simulated moving bed chromatography have demonstrated superior performance for complex peptide purifications [53]. These continuous chromatographic processes show four-fold yield improvements and ten-fold productivity increases compared to traditional batch chromatography methods [53].

Characterization of the purified peptide involves multiple analytical techniques to confirm identity, purity, and structural integrity [29] [33]. Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that verify the peptide sequence [26] [29]. High-resolution mass spectrometry enables detection of minor impurities and confirms the presence of the hydroxyproline modification [29].

Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization capabilities for peptide verification [31] [35]. Two-dimensional nuclear magnetic resonance experiments provide detailed information about amino acid connectivity and three-dimensional structure in solution [31]. The technique can reveal information about peptide folding, molecular rigidity, and potential aggregation behavior [35].

Amino acid analysis serves as a quantitative method for peptide content determination and purity assessment [33] [36]. The method involves acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids [33] [36]. Modern amino acid analysis techniques utilize isotopically labeled internal standards and reversed-phase liquid chromatography-mass spectrometry for enhanced accuracy and precision [33].

Characterization MethodInformation ProvidedSensitivityQuantitative
ESI-MSMolecular weight, purityng levelSemi-quantitative
NMR SpectroscopyStructure, foldingμg levelQualitative
Amino Acid AnalysisComposition, contentμg levelQuantitative
Circular DichroismSecondary structureμg levelQualitative

Bradykinin, 3-[(4R)-4-hydroxy-L-proline] exhibits distinct binding profiles across bradykinin receptor subtypes, with significant implications for its pharmacological activity. The B2 receptor demonstrates constitutive expression across various tissues and shows high affinity for native bradykinin (KD ≈ 1-5 nM), while the B1 receptor exhibits inducible expression primarily during inflammatory conditions with preferential affinity for des-arginine metabolites [1] [2].

The structural modification through hydroxyproline substitution at position 3 fundamentally alters the receptor binding characteristics. Research demonstrates that the presence of hydroxyproline can enhance receptor interaction through modified conformational dynamics, particularly affecting the peptide backbone rigidity and spatial orientation within the binding pocket [3] [4]. The hydroxyproline modification stabilizes the trans configuration of the peptide bond and favors the exo ring pucker conformation, which directly influences the three-dimensional presentation of the peptide to both receptor subtypes [5] [6].

Comparative binding studies reveal that bradykinin exhibits higher affinity for B2 receptors than B1 receptors, with selectivity ratios typically ranging from 10-100 fold [1] [7]. In contrast, des-arginine metabolites demonstrate inverse selectivity, preferentially binding B1 receptors with high affinity (KD ≈ 1-10 nM) while showing dramatically reduced B2 receptor affinity (KD ≈ 1000 nM) [1] [7]. The hydroxyproline-containing variant exhibits modified binding profiles that may enhance or alter receptor subtype selectivity depending on the specific substitution pattern and position [4] [6].

Critical receptor binding determinants include the electrostatic interactions between positively charged arginine residues and negatively charged aspartate and glutamate residues within the receptor binding pockets. The B1 receptor contains Lys118 and Arg202 that form essential electrostatic interactions with the C-terminal carboxylate groups of peptide ligands, while the B2 receptor utilizes Ser138 and Thr224 for similar functions [8] [9]. These differences in binding pocket architecture contribute directly to the observed ligand selectivity patterns between receptor subtypes.

Molecular Docking Studies with B2 Receptor Structure

Recent cryo-electron microscopy structures of the B2 receptor in complex with bradykinin and kallidin have provided unprecedented insights into the molecular recognition mechanisms [9] [1]. The orthosteric binding pocket of the B2 receptor accommodates peptide ligands in an characteristic S-shaped conformation, with the peptide extending from the extracellular surface into the transmembrane domain core. The binding pocket is formed by contributions from transmembrane domains 2, 3, 5, 6, and 7, along with extracellular loops 1 and 2 [9] [1].

The funnel-like architecture of the binding pocket features a negatively charged entrance region that functions as an anion trap, comprising residues Asp203, Glu204, Glu221, Asp293, Glu307, and Asp311 [1] [9]. This electrostatic environment serves to capture and orient the positively charged N-terminal and C-terminal arginine residues of bradykinin peptides. The peptide C-terminus inserts deeply into the transmembrane core, where it engages in critical hydrophobic interactions with residues including Phe286, Trp283, and Tyr322 [9] [1].

Key anchoring interactions include hydrogen bonds between Pro3 of bradykinin and Ile213 of the B2 receptor, as well as between Gly4 and Arg196 [1] [9]. These interactions serve to stabilize the peptide conformation within the binding pocket and are essential for receptor activation. The phenylalanine residues at positions 6 and 8 of bradykinin engage in extensive hydrophobic interactions with the transmembrane domain residues, particularly within a hydrophobic core comprising residues from TM2, TM3, TM5, TM6, and TM7 [9] [1].

Molecular docking studies have identified critical residues in the sixth transmembrane domain that contribute to ligand selectivity and binding affinity. Mutagenesis studies demonstrate that Phe261, Thr265, Asp268, and Thr269 in TM6 are essential for bradykinin binding, with individual mutations causing significant reductions in binding affinity [10] [11]. The structural data reveals that these residues form direct contacts with the peptide backbone and side chains, contributing to both affinity and selectivity.

Hydroxyproline-Induced Conformational Changes in Binding Pocket

The incorporation of 4R-hydroxyproline at position 3 of bradykinin induces significant conformational changes within the B2 receptor binding pocket that directly affect ligand recognition and binding affinity. The hydroxyproline substitution stabilizes the exo ring pucker conformation and restricts the backbone dihedral angles to a more constrained range (φ ≈ -70°, ψ restricted) compared to native proline [5] [6]. This conformational rigidity enhances the peptide's presentation to the receptor binding site and may improve the complementarity between ligand and receptor surfaces.

The hydroxyl group of 4R-hydroxyproline introduces additional hydrogen bonding capabilities that can engage with polar residues within the binding pocket. Structural analysis suggests that the hydroxyl group can form hydrogen bonds with nearby tyrosine and serine residues, particularly Tyr201 and Ser204 in the extracellular loop 2 region [9] [1]. These additional interactions may contribute to enhanced binding affinity and altered kinetic properties of the ligand-receptor complex.

The conformational constraints imposed by hydroxyproline substitution affect the overall spatial arrangement of the peptide within the binding pocket. The stabilized trans configuration of the peptide bond and the preferential exo ring pucker create a more rigid backbone structure that may optimize the positioning of adjacent amino acid residues for receptor interaction [5] [6]. This structural rigidity can enhance the binding affinity by reducing the entropic penalty associated with peptide binding and may contribute to improved selectivity profiles.

Molecular dynamics simulations indicate that hydroxyproline-containing peptides exhibit reduced conformational flexibility compared to native bradykinin, resulting in more stable receptor-ligand complexes with prolonged residence times [12] [13]. The reduced flexibility may also affect the activation kinetics of the receptor, potentially altering the temporal characteristics of downstream signaling pathways. These conformational changes represent a fundamental mechanism by which amino acid modifications can fine-tune receptor interaction profiles and pharmacological properties.

Intracellular Signaling Cascade Activation

Bradykinin B2 receptor activation initiates a complex network of intracellular signaling cascades that mediate diverse physiological responses. The receptor couples primarily to Gq/G11 proteins, leading to activation of phospholipase C and generation of second messengers inositol 1,4,5-trisphosphate and diacylglycerol [14] [15]. Additionally, the receptor can couple to Gi/Go proteins, resulting in adenylyl cyclase inhibition and reduced cyclic adenosine monophosphate levels [2] [14].

The primary signaling pathway involves Gq protein activation upon bradykinin binding, which stimulates phospholipase C beta isoforms to hydrolyze phosphatidylinositol 4,5-bisphosphate [15] [14]. This hydrolysis generates two critical second messengers: inositol 1,4,5-trisphosphate, which mobilizes calcium from intracellular stores, and diacylglycerol, which activates protein kinase C [15] [16]. The resulting elevation in intracellular calcium concentration triggers multiple downstream effector systems, including calcium-dependent protein kinases and phosphatases [14] [15].

Protein kinase C activation represents a major branch point in bradykinin signaling, with multiple isoforms (α, β, δ, ε, η) contributing to diverse cellular responses [14] [17]. These kinases phosphorylate numerous target proteins, including ion channels, enzymes, and transcription factors, thereby modulating cellular excitability, metabolism, and gene expression [17] [14]. The temporal dynamics of protein kinase C activation vary among isoforms, with some exhibiting rapid activation followed by desensitization, while others demonstrate sustained activity profiles [17] [14].

The signaling cascade also involves activation of mitogen-activated protein kinase pathways, including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase [14] [17]. These pathways contribute to transcriptional regulation, cell proliferation, and inflammatory responses. The integration of these multiple signaling streams creates a complex regulatory network that allows for precise control of cellular responses to bradykinin stimulation [14] [17].

Phospholipase C-IP3 Pathway Modulation

The phospholipase C-inositol 1,4,5-trisphosphate pathway represents the primary signaling mechanism activated by bradykinin B2 receptors, with specific characteristics that distinguish it from other G protein-coupled receptor signaling systems. Bradykinin binding to B2 receptors activates phospholipase C through a mechanism that involves both Gq protein-mediated allosteric activation and tyrosine phosphorylation of phospholipase C gamma isoforms [18] [15]. This dual activation mechanism provides enhanced signal amplification and allows for more precise temporal control of the signaling response.

The generated inositol 1,4,5-trisphosphate binds to specific receptors located on the endoplasmic reticulum membrane, triggering rapid calcium release from intracellular stores [15] [16]. This calcium mobilization occurs within seconds of bradykinin stimulation and represents the initial phase of the calcium signal [15] [16]. The magnitude and duration of the calcium response depend on the density of inositol 1,4,5-trisphosphate receptors and the calcium content of the endoplasmic reticulum stores [15] [16].

Experimental studies using pharmacological inhibitors demonstrate that the phospholipase C pathway is essential for bradykinin-induced calcium mobilization and subsequent cellular responses [15] [16]. The phospholipase C inhibitor U-73122 effectively blocks bradykinin-induced inositol 1,4,5-trisphosphate generation and calcium release, confirming the central role of this pathway in bradykinin signaling [15] [16]. Additionally, inositol 1,4,5-trisphosphate receptor antagonists such as pentosan polysulfate and heparin significantly attenuate bradykinin responses, further supporting the importance of this signaling mechanism [15] [16].

The phospholipase C-inositol 1,4,5-trisphosphate pathway also exhibits complex regulatory mechanisms that modulate its activity and duration. Phosphorylation of the B2 receptor by protein kinase C provides negative feedback regulation that limits the duration of phospholipase C activation [14] [15]. Additionally, the depletion of phosphatidylinositol 4,5-bisphosphate substrate and the metabolism of inositol 1,4,5-trisphosphate by specific phosphatases contribute to signal termination [15] [16]. These regulatory mechanisms ensure that bradykinin signaling is appropriately controlled and terminated to prevent excessive cellular activation.

TRPV1 Channel Cross-Talk Mechanisms

The interaction between bradykinin signaling and TRPV1 channels represents a critical mechanism for pain sensitization and nociceptor activation. Bradykinin enhances TRPV1 channel activity through multiple interconnected pathways that involve both direct and indirect mechanisms [17] [19]. The primary mechanism involves bradykinin-induced activation of phospholipase C, which generates second messengers that directly modulate TRPV1 channel function [17] [19].

Protein kinase C activation by bradykinin represents a major mechanism for TRPV1 sensitization, with multiple protein kinase C isoforms contributing to channel phosphorylation and enhanced activity [17] [19]. The phosphorylation of specific serine and threonine residues on TRPV1 channels reduces the temperature threshold for activation and increases the channel's sensitivity to capsaicin and other vanilloid compounds [17] [19]. This sensitization effect is particularly important in the context of inflammatory pain, where bradykinin levels are elevated and contribute to hyperalgesia [17] [19].

The bradykinin-12-lipoxygenase-TRPV1 signaling pathway represents another important mechanism for channel activation. Bradykinin stimulates phospholipase A2 activity, leading to arachidonic acid release and subsequent metabolism by 12-lipoxygenase to generate 12-hydroperoxyeicosatetraenoic acid [19] [20]. This metabolite can directly activate TRPV1 channels, providing a mechanism for bradykinin to induce channel opening independent of temperature or capsaicin [19] [20]. The 12-lipoxygenase pathway is particularly important in sensory neurons, where it contributes to bradykinin-induced nociceptor activation and pain signaling [19] [20].

XLogP3

-5.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

13

Exact Mass

1075.55631282 g/mol

Monoisotopic Mass

1075.55631282 g/mol

Heavy Atom Count

77

Dates

Last modified: 08-09-2024

Explore Compound Types